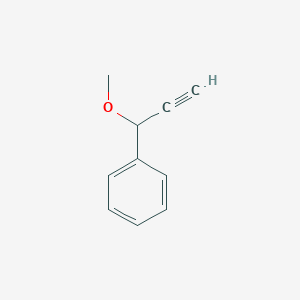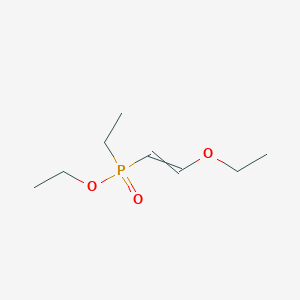
Phosphinic acid, (2-ethoxyethenyl)ethyl-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphinic acid, (2-ethoxyethenyl)ethyl-, ethyl ester is an organophosphorus compound with the molecular formula C8H15O3P It is a derivative of phosphinic acid and is characterized by the presence of an ethoxyethenyl group attached to the phosphorus atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, (2-ethoxyethenyl)ethyl-, ethyl ester can be achieved through several methods. One common approach involves the reaction of ethyl phosphinate with alkenes or alkynes under thermal radical conditions. For instance, the reaction can be initiated using azobisisobutyronitrile (AIBN) as a radical initiator, leading to the formation of the desired product in good yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar radical addition reactions. The process is optimized to ensure high yields and purity of the final product. The use of efficient catalysts and controlled reaction conditions are crucial for the industrial-scale production of phosphinic acid derivatives.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphinic acid, (2-ethoxyethenyl)ethyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the ester group to the corresponding alcohol.
Substitution: The ethoxyethenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include phosphine oxides, alcohols, and substituted phosphinic acid derivatives. These products have diverse applications in organic synthesis and materials science.
Applications De Recherche Scientifique
Phosphinic acid, (2-ethoxyethenyl)ethyl-, ethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphinic acid derivatives.
Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of phosphinic acid, (2-ethoxyethenyl)ethyl-, ethyl ester involves its interaction with molecular targets through its phosphorus atom. The compound can form covalent bonds with nucleophilic sites on enzymes or other biomolecules, leading to inhibition or modification of their activity. The specific pathways involved depend on the nature of the target molecule and the functional groups present on the phosphinic acid derivative.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphonic acid derivatives: These compounds have similar structures but differ in the oxidation state of the phosphorus atom.
Phosphine oxides: These are oxidation products of phosphinic acids and have different reactivity and applications.
Phosphonates: These compounds contain a phosphorus-carbon bond and have distinct chemical properties compared to phosphinic acids.
Uniqueness
Phosphinic acid, (2-ethoxyethenyl)ethyl-, ethyl ester is unique due to its specific functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in both research and industrial contexts.
Propriétés
Numéro CAS |
51639-17-9 |
|---|---|
Formule moléculaire |
C8H17O3P |
Poids moléculaire |
192.19 g/mol |
Nom IUPAC |
1-ethoxy-2-[ethoxy(ethyl)phosphoryl]ethene |
InChI |
InChI=1S/C8H17O3P/c1-4-10-7-8-12(9,6-3)11-5-2/h7-8H,4-6H2,1-3H3 |
Clé InChI |
SKENHCHIQYHFJZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC=CP(=O)(CC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-Methylidenepentoxy(oxido)phosphoryl] phosphate](/img/structure/B14668886.png)
![3-[2-(4-Benzoylphenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid](/img/structure/B14668902.png)
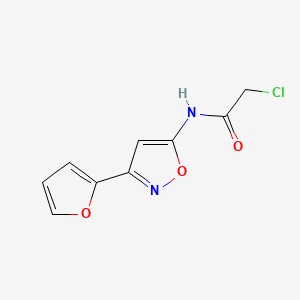
![1-Ethoxy-4-[(Z)-(4-methylphenyl)-ONN-azoxy]benzene](/img/structure/B14668913.png)
![Morpholine, 4-[4-(4-methoxyphenyl)-1,4-dioxobutyl]-](/img/structure/B14668926.png)
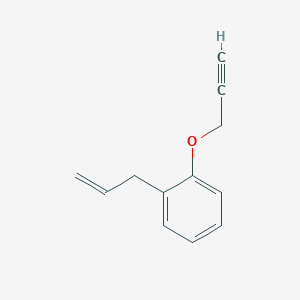

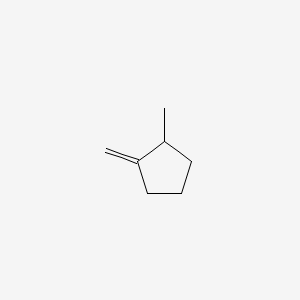
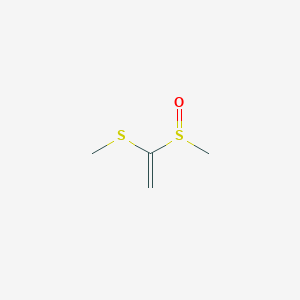

![4-Hydrazinyl-7-pentofuranosyl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B14668947.png)

